1-Phenyl-2-propyn-1-ol
Overview
Description
1-Phenyl-2-propyn-1-ol, also known as 1-Phenylpropargyl alcohol, is an organic compound with the molecular formula C9H8O. It is a colorless to pale yellow liquid that is used as a chiral building block in organic synthesis. The compound is characterized by the presence of a phenyl group attached to a propynyl alcohol moiety, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propyn-1-ol can be synthesized through the reaction of benzaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at 0°C for 1 hour, followed by stirring at room temperature for 19 hours. The product is then purified by silica gel chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of Grignard reagents and subsequent purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-Phenyl-2-propyn-1-one.
Reduction: It can be reduced to form 1-Phenyl-2-propen-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products:
Oxidation: 1-Phenyl-2-propyn-1-one.
Reduction: 1-Phenyl-2-propen-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-2-propyn-1-ol is utilized in several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of substituted allenes and other complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and kinetic resolution processes.
Medicine: It is explored for its potential in drug synthesis and as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals, dyestuffs, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-propyn-1-ol involves its interaction with various molecular targets and pathways. For instance, in the gold(I)-catalyzed Meyer–Schuster rearrangement, the compound undergoes a 4-endo-dig cyclization to form a gold-oxetene intermediate. This reaction is influenced by the counterion and solvent polarity, highlighting the compound’s reactivity and versatility in different chemical environments .
Comparison with Similar Compounds
1-Phenyl-2-propyn-1-ol can be compared with other similar compounds such as:
1-Phenyl-2-propyn-1-one: An oxidized form of this compound.
1-Phenyl-2-propen-1-ol: A reduced form of this compound.
3-Phenyl-2-propyn-1-ol: A structural isomer with a different position of the hydroxyl group.
1,1-Diphenyl-2-propyn-1-ol: A compound with two phenyl groups attached to the propynyl alcohol moiety.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its utility as a chiral building block in organic synthesis .
Properties
IUPAC Name |
1-phenylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLAZDLBZDVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871061 | |
Record name | 1-Phenylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4187-87-5 | |
Record name | α-Ethynylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4187-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpropargyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylprop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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